molecular formula C17H22N2O4 B6092239 1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate

1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate

カタログ番号: B6092239
分子量: 318.4 g/mol
InChIキー: SVUQFMKEVBMJHA-BTJKTKAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the central nervous system (CNS).

作用機序

1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate acts as a selective antagonist of the NMDA receptor, which is involved in various physiological and pathological processes in the CNS. The NMDA receptor is activated by the neurotransmitter glutamate, and its activation leads to the influx of calcium ions into the cell. This influx of calcium ions can trigger various signaling pathways that are involved in synaptic plasticity, learning, and memory. However, excessive activation of the NMDA receptor can lead to excitotoxicity, which is associated with various CNS disorders. This compound blocks the NMDA receptor, preventing the influx of calcium ions and reducing the risk of excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the CNS. It has been shown to reduce neuronal damage and improve neurological outcomes in animal models of stroke and traumatic brain injury. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, this compound has been shown to have analgesic properties and reduce pain in animal models of chronic pain.

実験室実験の利点と制限

1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, making it a useful tool for studying the function of the receptor in the CNS. It has also been shown to have therapeutic properties in various CNS disorders, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, it has a short half-life, which can limit its effectiveness in some experiments.

将来の方向性

There are several future directions for the study of 1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate. One direction is to investigate its potential therapeutic properties in other CNS disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more effective formulations of this compound that can improve its solubility and half-life. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the CNS.

合成法

The synthesis of 1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate involves the reaction of cyclohexanone with hydrazine hydrate to form 1-cyclohexyl-3-hydrazinoprop-2-en-1-one, which is then reacted with maleic anhydride to form this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research.

科学的研究の応用

1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has been extensively studied for its potential therapeutic properties in various CNS disorders, including epilepsy, stroke, and chronic pain. It has been shown to block the NMDA receptor, which plays a crucial role in the pathogenesis of these disorders. This compound has also been used as a tool to study the function of the NMDA receptor in the CNS.

特性

IUPAC Name

(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.C4H4O4/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13;5-3(6)1-2-4(7)8/h4,7,9,11H,1-3,5-6,8,10H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUQFMKEVBMJHA-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NCCN3C2=CC=C3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=NCCN3C2=CC=C3.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。